Butyrophenonhelveticosid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

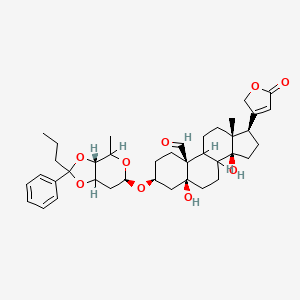

Structure

3D Structure

Properties

CAS No. |

35919-82-5 |

|---|---|

Molecular Formula |

C39H52O9 |

Molecular Weight |

664.8 g/mol |

IUPAC Name |

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-4-methyl-2-phenyl-2-propyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C39H52O9/c1-4-14-39(26-8-6-5-7-9-26)47-31-20-33(45-24(2)34(31)48-39)46-27-10-16-36(23-40)29-11-15-35(3)28(25-19-32(41)44-22-25)13-18-38(35,43)30(29)12-17-37(36,42)21-27/h5-9,19,23-24,27-31,33-34,42-43H,4,10-18,20-22H2,1-3H3/t24?,27-,28+,29?,30?,31?,33-,34+,35+,36-,37-,38-,39?/m0/s1 |

InChI Key |

FZSCXXRCCXPHSI-KTERBZBKSA-N |

Isomeric SMILES |

CCCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)C8=CC=CC=C8 |

Canonical SMILES |

CCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)C8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Butyrophenonhelveticosid: A Structural and Hypothetical Functional Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the chemical structure of Butyrophenonhelveticosid, a complex natural product. Due to the current absence of published experimental data for this specific molecule, this document focuses on a thorough structural elucidation based on available chemical identifiers. Furthermore, we present a hypothetical exploration of its potential biological activities and related signaling pathways, drawing inferences from its distinct structural motifs.

Chemical Structure and Identification

This compound is a large, polycyclic molecule with the molecular formula C₃₉H₅₂O₉.[1] Its identity is precisely defined by its IUPAC name, SMILES string, and InChIKey, which together describe the connectivity, stereochemistry, and isotopic composition of the molecule.

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-4-methyl-2-phenyl-2-propyl-4,6,7,7a-tetrahydro-3aH-[1][2]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde [1]

The structure, as detailed in the PubChem database, reveals a complex steroidal backbone linked to several distinct functional groups.[1]

Core Structural Features:

The molecule can be deconstructed into four primary components:

-

A Steroidal Nucleus: The core of the molecule is a modified cyclopenta[a]phenanthrene ring system, characteristic of steroids and their derivatives. This nucleus is highly substituted with hydroxyl groups and a carbaldehyde group.

-

A Butyrophenone-like Moiety: A butyrophenone-derived group is attached via a dioxolane ring to a pyranose sugar. Specifically, it is a 2-phenyl-2-propyl group.

-

A Dioxolo-pyran Ring System: A substituted tetrahydropyran ring is fused with a 1,3-dioxolane. This unit acts as a linker between the steroidal core and the butyrophenone-like moiety.

-

A Furanone Ring: A 5-oxo-2H-furan-3-yl group is attached at the C17 position of the steroid nucleus. This is a butenolide ring, a common feature in cardiac glycosides.

Physicochemical and Predicted Data

While experimental data is not available, computational predictions provide valuable insights into the properties of this compound. The following table summarizes key predicted data from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₂O₉ | PubChem[1] |

| Molecular Weight | 664.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 664.36115 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Hypothetical Biological Activity and Signaling Pathways

The absence of empirical data on this compound necessitates a speculative approach to its biological role, based on the principle of structural analogy. The presence of a steroidal core and a butenolide ring is strongly reminiscent of cardiac glycosides, such as digoxin and digitoxin. These compounds are known inhibitors of the Na⁺/K⁺-ATPase pump.

Postulated Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

If this compound functions as a cardiac glycoside, its primary molecular target would be the alpha-subunit of the Na⁺/K⁺-ATPase enzyme. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this increased calcium concentration enhances contractility.

Experimental Protocols: A Generalized Approach for Isolation and Characterization

As no specific protocol for the synthesis or isolation of this compound has been published, a general workflow for the isolation of a similar natural product, such as a steroidal glycoside from a plant source, is provided below.

General Workflow for Natural Product Isolation

Detailed Methodologies:

-

Extraction: Dried and powdered source material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing potential bioactivity (e.g., the ethyl acetate or butanol fraction for glycosides) is subjected to column chromatography over silica gel or a similar stationary phase. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water.

-

Structure Elucidation: The structure of the pure isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.

-

Conclusion

This compound presents a fascinating and complex chemical structure. While the lack of experimental data currently limits our understanding of its biological function, its structural features suggest a potential role as a modulator of ion pumps, similar to cardiac glycosides. Further research, beginning with its isolation from a natural source or total synthesis, is necessary to validate these hypotheses and to fully characterize its pharmacological profile. This document serves as a foundational guide for researchers interested in pursuing the study of this intriguing molecule.

References

A Technical Guide to Butyrophenone Glycosides: A Hypothetical Exploration Based on "Butyrophenonhelveticosid"

Disclaimer: As of October 2025, a thorough search of the scientific literature and chemical databases reveals no compound named "Butyrophenonhelveticosid". This document, therefore, serves as a technical exploration of the constituent concepts within the query — butyrophenones, glycosides, and the bacterium Lactobacillus helveticus — to provide a relevant and informative guide for researchers, scientists, and drug development professionals. It is plausible that "this compound" represents a novel, yet unpublished, discovery or a misnomer.

This guide will delve into the established science of natural butyrophenones, the metabolic potential of Lactobacillus helveticus, and the significance of glycosylation in natural product chemistry. We will also present hypothetical experimental workflows and signaling pathways that would be relevant to the discovery and characterization of a novel bioactive compound at the intersection of these fields.

Butyrophenones of Natural Origin

Butyrophenones are a class of organic compounds featuring a phenyl group attached to a butyrophenone backbone. While many synthetic butyrophenone derivatives are known for their antipsychotic and neuroleptic properties, naturally occurring butyrophenones are less common but have been isolated from plant sources.[1][2] For instance, several butyrophenone glucosides have been identified in rhubarb (Rheum species) and are reported to possess analgesic and anti-inflammatory activities.[3]

Table 1: Examples of Naturally Occurring Butyrophenones from Rhubarb

| Compound Name | Reported Biological Activity | Source Species (Example) |

|---|---|---|

| Lotus Palmatin | Analgesic, Anti-inflammatory | Rheum palmatum |

| Isobarmatin | Analgesic, Anti-inflammatory | Rheum palmatum |

| Phenylbutadione Glucoside | Analgesic, Anti-inflammatory | Rheum palmatum |

Data sourced from a 2025 review on the phytochemistry of rhubarb.[3]

Lactobacillus helveticus: A Potential Source of Novel Bioactive Molecules

Lactobacillus helveticus is a thermophilic lactic acid bacterium renowned for its extensive use in the manufacturing of Swiss and Italian cheeses.[4] Its name is derived from "Helvetia," the Latin name for Switzerland. This bacterium is equipped with a highly efficient proteolytic system, enabling it to break down proteins into smaller peptides and amino acids, which contributes to the flavor development in cheese and can generate bioactive peptides.[4]

While primarily studied for its role in dairy fermentation and its probiotic potential, including the modulation of the gut microbiome and immune system, the secondary metabolite profile of L. helveticus is an area of growing interest.[5][6][7] Bacteria, in general, are a rich source of novel natural products. It is conceivable that under specific fermentation conditions, L. helveticus could metabolize substrates into unique compounds, including glycosides of various small molecules. For instance, many gut bacteria are known to metabolize polyphenols.[8]

The Role of Glycosylation in Bioactivity

Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to another molecule, is a common modification of natural products.[9][10] The resulting compounds are known as glycosides. The sugar moiety can significantly impact the parent molecule's (aglycone's) solubility, stability, and biological activity. Chromone glycosides, for example, represent a large and diverse class of natural products with a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor effects.[11]

Hypothetical Discovery and Characterization Workflow

The following section outlines a plausible experimental workflow for the discovery, isolation, and characterization of a novel, hypothetical butyrophenone glycoside from Lactobacillus helveticus.

Experimental Protocols:

-

Fermentation and Extraction:

-

Culture Lactobacillus helveticus in a suitable broth medium, potentially supplemented with a butyrophenone precursor, under controlled conditions (temperature, pH, aeration).

-

After a defined incubation period, centrifuge the culture to separate the bacterial cells from the supernatant.

-

Perform solvent extraction on both the cell pellet and the supernatant (e.g., using ethyl acetate or butanol) to isolate secondary metabolites.

-

-

Chromatographic Separation:

-

Subject the crude extracts to a series of chromatographic techniques to purify the target compound. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Employing reverse-phase (e.g., C18) or normal-phase columns for high-resolution separation. Monitor the elution profile using a UV detector.

-

-

-

Structure Elucidation:

-

Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the exact mass and molecular formula of the purified compound. Tandem MS (MS/MS) can provide fragmentation patterns for structural clues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the complete chemical structure, including the nature and attachment point of the sugar moiety to the butyrophenone core.

-

-

Bioactivity Screening:

-

Assess the biological activity of the purified compound using a panel of in vitro assays relevant to potential therapeutic applications, such as:

-

Anti-inflammatory assays: Measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cytotoxicity assays: Evaluating the effect on various cancer cell lines.

-

Enzyme inhibition assays: Testing for inhibitory activity against specific enzymes.

-

-

Potential Signaling Pathway Modulation

Given the anti-inflammatory properties of some natural butyrophenones and the immunomodulatory effects of Lactobacillus helveticus, a novel "this compound" could potentially modulate inflammatory signaling pathways.[3][6] One such key pathway involves Toll-like receptors (TLRs), which are crucial for the innate immune response. Lactobacillus helveticus has been shown to interact with TLR2.[6] The diagram below illustrates a simplified TLR2 signaling cascade leading to the activation of the transcription factor NF-κB, a central regulator of inflammation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. KEGG PATHWAY Database [genome.jp]

- 3. dovepress.com [dovepress.com]

- 4. Lactobacillus helveticus: the proteolytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactobacillus Helveticus: 16 Benefits, Dosage, and More [healthline.com]

- 6. Lactobacillus helveticus SBT2171 Induces A20 Expression via Toll-Like Receptor 2 Signaling and Inhibits the Lipopolysaccharide-Induced Activation of Nuclear Factor-kappa B and Mitogen-Activated Protein Kinases in Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactobacillus helveticus Induces Two Types of Dendritic Cell Activation and Effectively Suppresses Onset of the Common Cold: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic analogs of natural glycosides in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of Butyrophenonhelveticosid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Butyrophenonhelveticosid, a complex natural product, presents a fascinating case study in microbial secondary metabolism. This technical guide synthesizes the available structural information and, in the absence of definitive research, postulates a putative biosynthetic pathway based on established biochemical principles. Due to the current lack of specific literature on the biosynthesis of this molecule, this document focuses on a conceptual framework, outlining the likely precursor pathways and enzymatic steps that may be involved in its assembly by Lactobacillus helveticus. Furthermore, it provides an overview of the general experimental methodologies that would be required to elucidate this complex pathway.

Introduction

This compound is a structurally intricate glycoside, with its name suggesting an origin from Lactobacillus helveticus and the presence of a butyrophenone moiety. The complete chemical structure, sourced from PubChem, reveals a complex aglycone with a steroidal-like framework, a modified deoxyhexose sugar, and a butyrophenone group. To date, the biosynthetic pathway of this compound has not been elucidated in published scientific literature. Consequently, this guide will propose a hypothetical pathway based on the known biosynthesis of its constituent chemical motifs.

Chemical Structure of this compound

The molecular formula of this compound is C39H52O9. Its structure can be deconstructed into three primary components:

-

A complex, polycyclic aglycone: This core appears to be a heavily modified steroid or terpenoid-like structure.

-

A modified sugar moiety: This is likely a deoxyhexose that has been further tailored.

-

A butyrophenone group: This is an aromatic ketone with a butyl side chain.

A Putative Biosynthetic Pathway

Given the absence of specific research, a putative biosynthetic pathway for this compound is proposed. This pathway is hypothetical and serves as a framework for future investigation. The biosynthesis is likely a convergent process where the three main components are synthesized separately and then assembled.

Proposed Biosynthesis of the Aglycone Core

The steroidal-like aglycone is likely derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway , which are the universal pathways for the biosynthesis of isoprenoids and steroids.

-

Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) Synthesis: The pathway would commence with the synthesis of the five-carbon building blocks, IPP and DMAPP, from acetyl-CoA (MVA pathway) or pyruvate and glyceraldehyde-3-phosphate (MEP pathway).

-

Geranyl pyrophosphate (GPP) and Farnesyl pyrophosphate (FPP) Formation: IPP and DMAPP are sequentially condensed to form GPP (C10) and then FPP (C15).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head to form squalene (C30).

-

Cyclization and Modification: Squalene undergoes cyclization to form a polycyclic intermediate, such as lanosterol or cycloartenol. This core is then subjected to a series of extensive tailoring reactions, including oxidations, reductions, and rearrangements, catalyzed by enzymes like cytochromes P450, reductases, and isomerases, to yield the final complex aglycone.

Proposed Biosynthesis of the Modified Sugar Moiety

The modified deoxyhexose likely originates from a common nucleotide-activated sugar.

-

Formation of a Nucleotide-Activated Sugar: The biosynthesis would start from a primary metabolite like glucose-1-phosphate, which is then activated, typically with UTP, to form UDP-glucose.

-

Sugar Modification: The UDP-glucose would then undergo a series of enzymatic modifications, including deoxygenation, to form the specific deoxyhexose found in this compound.

Proposed Biosynthesis of the Butyrophenone Moiety

The butyrophenone moiety could be synthesized through a few possible routes, likely involving either amino acid or fatty acid metabolism. A plausible route is via the shikimate pathway and fatty acid biosynthesis .

-

Shikimate Pathway: The aromatic ring of the butyrophenone is likely derived from chorismate, a key intermediate of the shikimate pathway, which is the common route to aromatic amino acids.

-

Chain Extension: The butyryl side chain is likely formed via the fatty acid synthesis pathway, starting with the condensation of acetyl-CoA and malonyl-CoA, followed by subsequent elongation cycles to produce a four-carbon chain.

-

Assembly: The aromatic precursor and the butyryl chain are likely joined through a reaction analogous to a Friedel-Crafts acylation, possibly catalyzed by a specialized enzyme.

Final Assembly

The final step in the proposed biosynthesis is the glycosylation of the aglycone, followed by the attachment of the butyrophenone group to the sugar.

-

Glycosylation of the Aglycone: A glycosyltransferase (GT) would catalyze the transfer of the modified deoxyhexose from its nucleotide-activated form to a hydroxyl group on the aglycone, forming a glycosidic bond.

-

Butyrophenone Attachment: A subsequent enzymatic reaction, possibly catalyzed by an acyltransferase, would attach the butyrophenone moiety to the sugar. The exact order of these final assembly steps would require experimental verification.

Mandatory Visualizations

Preliminary Mechanistic Insights into Butyrophenones and Acetophenone Glycosides: A Technical Overview

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific information for a compound named "Butyrophenonhelveticosid." Therefore, this document provides a detailed technical guide on the preliminary mechanism of action for the broader classes of compounds to which it likely belongs: butyrophenones and their naturally occurring analogs, acetophenone glycosides. This guide is intended for researchers, scientists, and drug development professionals.

Butyrophenones: Mechanism of Action as Antipsychotic Agents

Butyrophenones are a class of synthetic compounds, many of which are utilized as antipsychotic medications.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2] Overactivity in dopaminergic pathways is often associated with the positive symptoms of psychosis, such as hallucinations and delusions. By blocking these D2 receptors, butyrophenones can help to regulate neuronal activity and alleviate these symptoms.[2]

In addition to their primary action on D2 receptors, some butyrophenones also exhibit affinity for other neurotransmitter receptors, including serotonin (5-HT) receptors, albeit generally to a lesser extent.[3] This interaction with serotonin receptors may contribute to the modulation of negative symptoms and cognitive deficits. The antipsychotic effects of these compounds are primarily attributed to their ability to rebalance neurotransmitter levels in the brain.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the inhibitory concentrations (IC50) for various antipsychotic agents, including butyrophenones, at the NMDA receptor.

| Compound | IC50 (µM) for Inhibition of 125I-MK 801 Binding |

| Trifluperidol (TFP) | In the micromolar range (highest potency) |

| Clozapine | In the micromolar range |

| Fluphenazine | In the micromolar range |

| Reduced haloperidol | In the micromolar range |

| Spiperone | In the micromolar range |

| Trifluoperazine | In the micromolar range |

| Butaclamol | In the micromolar range |

| Pimozide | Lower potency than the above |

| Risperidone | Lower potency than the above |

| Sulpiride | Lower potency than the above |

| [Data sourced from a study on the actions of butyrophenones and other antipsychotic agents at NMDA receptors.][4] |

Signaling Pathway

The following diagram illustrates the generalized signaling pathway affected by butyrophenone antipsychotics.

Caption: Generalized Dopaminergic Synapse and the Antagonistic Action of Butyrophenones.

Acetophenone Glycosides: Diverse Biological Activities

Acetophenones are naturally occurring phenolic compounds found in a wide variety of plants and fungi.[5] They can exist in either a free form or as glycosides.[5] Preliminary studies have revealed a broad range of biological activities for these compounds, including cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities.[5]

Quantitative Data: Biological Activities

The following tables summarize the cytotoxic and antimicrobial activities of selected acetophenone derivatives.

Table 2.1: Cytotoxic Activity of Acetophenone Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | ED50 (µg/mL) | IC50 (µM) |

| Acrovestone | KB | Total inhibition at 0.5 | - |

| Acrovestone | A-549 | 0.98 | - |

| Acrovestone | L-1210 | 2.95 | - |

| Acrovestone | P-388 | 3.28 | - |

| Cynantetrone | PLC/PRF/5 | 6.6 | - |

| Cynantetrone | T-24 | 3.5 | - |

| Compound 81 | MCF-7 | - | 33.5 |

| Compound 85 | MCF-7 | - | 25.6 |

| Compound 82 | MCF-7 | - | 80.2 |

| Compound 83 | MCF-7 | - | 71.1 |

| Compound 84 | MCF-7 | - | 46.3 |

| Compound 77 | MCF-7 | - | 56.8 |

| Compound 78 | MCF-7 | - | 40.4 |

| Compound 79 | MCF-7 | - | 69.1 |

| [Data compiled from a review of natural-derived acetophenones.][5] |

Table 2.2: Antimicrobial Activity of Acetophenone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Crassipetalone A (2) | S. aureus | 2.6–20.6 µM |

| Crassipetalone A (2) | Enterococcus faecium | 2.6–20.6 µM |

| [Data sourced from a study on antibacterial prenylated acetophenones.][6] |

Experimental Protocols

A common method to determine the cytotoxic activity of compounds like acetophenone glycosides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the effect of a test compound on the viability of cancer cells.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (acetophenone glycoside) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

The minimum inhibitory concentration (MIC) of a compound against a specific bacterium can be determined using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (acetophenone glycoside)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening of natural products for biological activity.

Caption: A general workflow for the discovery of bioactive natural products.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Presencial Madrid | Mentes Abiertas [mentesabiertaspsicologia.com]

- 3. litfl.com [litfl.com]

- 4. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Butyrophenone Derivatives: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the potential therapeutic targets of butyrophenone derivatives, a significant class of organic compounds with numerous applications in pharmacology. Initial searches for "Butyrophenonhelveticosid" did not yield any specific results, suggesting that this particular compound may be novel, not yet documented in publicly available scientific literature, or a potential misnomer. However, the extensive research on the broader class of butyrophenone derivatives offers valuable insights into their mechanisms of action and therapeutic potential.

Butyrophenones are characterized by their core chemical structure: a ketone flanked by a phenyl ring and a butyl chain.[1] This scaffold has been the basis for the development of many pharmaceutical agents, most notably antipsychotic medications used in the treatment of psychiatric disorders such as schizophrenia.[1][2] This guide will focus on the well-documented therapeutic targets of these derivatives, presenting quantitative data, experimental protocols, and signaling pathway diagrams to support further research and drug development.

Therapeutic Targets and Mechanism of Action

The primary therapeutic action of most butyrophenone derivatives is mediated through their interaction with neurotransmitter receptors in the central nervous system. The main targets are dopamine and serotonin receptors, with varying affinities for different receptor subtypes.

Dopamine Receptors

Antagonism of the dopamine D2 receptor is a hallmark of typical butyrophenone antipsychotics.[3][4] This action in the mesolimbic pathway is thought to be responsible for their efficacy in treating the positive symptoms of schizophrenia. However, this can also lead to extrapyramidal side effects. Newer, atypical antipsychotics often exhibit a more complex receptor binding profile.

Serotonin Receptors

Many second-generation (atypical) butyrophenone derivatives also show significant affinity for serotonin receptors, particularly the 5-HT2A receptor.[3][5] The dual antagonism of D2 and 5-HT2A receptors is believed to contribute to a broader efficacy, including the management of negative symptoms of schizophrenia, and a reduced propensity for motor side effects.[5]

Other Receptors

Butyrophenone derivatives can also interact with other receptors, including adrenergic, histaminergic, and muscarinic receptors.[3][5] These interactions can contribute to both the therapeutic effects and the side-effect profiles of these drugs.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) for a selection of butyrophenone derivatives and reference compounds. Lower Ki values indicate higher binding affinity.

| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | D4 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | Reference |

| Haloperidol | Moderate Affinity | High Affinity | High Affinity | - | [5] |

| Compound 13* | Moderate Affinity | 23.6 | High Affinity | 117 | [5] |

| Risperidone | - | - | - | Higher than Compound 13 | [5] |

| Quetiapine | - | - | - | Higher than Compound 13 | [5] |

| Clozapine | - | - | - | 140 | [5] |

*Compound 13: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to characterize the activity of butyrophenone derivatives.

1. Radioligand Receptor Binding Assays

-

Objective: To determine the binding affinity of a compound for a specific receptor.

-

Methodology:

-

Prepare cell membranes expressing the target receptor (e.g., from recombinant cell lines or animal brain tissue).

-

Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

-

Add increasing concentrations of the unlabeled test compound (butyrophenone derivative).

-

After incubation, separate the bound from the free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

2. In Vivo Models of Antipsychotic Activity

-

Objective: To assess the efficacy of a compound in animal models relevant to psychosis.

-

Example (Apomorphine-induced climbing in mice):

-

Administer the test compound (butyrophenone derivative) to a group of mice.

-

After a predetermined time, administer apomorphine, a dopamine agonist that induces climbing behavior.

-

Observe and score the climbing behavior of the mice at regular intervals.

-

Compare the climbing scores of the treated group to a control group that received a vehicle. A reduction in climbing behavior suggests D2 receptor antagonism.[5]

-

3. Catalepsy Assessment in Rodents

-

Objective: To evaluate the propensity of a compound to induce extrapyramidal side effects.

-

Methodology:

-

Administer the test compound to rats or mice.

-

At various time points after administration, place the animal's forepaws on a raised bar.

-

Measure the time it takes for the animal to remove its paws from the bar (descent latency).

-

A prolonged descent latency is indicative of catalepsy, a predictor of motor side effects in humans.[5]

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes involved.

Caption: Dopamine D2 Receptor Antagonism by Butyrophenone Derivatives.

Caption: Drug Discovery Workflow for Butyrophenone Derivatives.

Butyrophenone derivatives represent a versatile class of compounds with significant therapeutic potential, primarily as antipsychotic agents. Their mechanism of action is centered on the modulation of dopaminergic and serotonergic pathways. While the specific compound "this compound" remains uncharacterized in the available literature, the extensive knowledge of the butyrophenone class provides a solid foundation for future research. The data and protocols presented in this guide are intended to facilitate the exploration of novel butyrophenone derivatives and the development of improved therapeutics for psychiatric and other disorders. Further investigation into this chemical space may yet reveal compounds with unique and beneficial pharmacological profiles.

References

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. Butyrophenone | drug | Britannica [britannica.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Locate In Vitro Studies for "Butyrophenonhelveticosid"

A comprehensive search of scientific literature and databases did not yield any results for a compound named "Butyrophenonhelveticosid." This suggests that the name may be a novel or proprietary designation not yet in the public domain, or potentially a misspelling of a different compound.

However, our broader search strategy, breaking down the components of the name, has identified several related areas of research that may be of interest to researchers, scientists, and drug development professionals. We have found information on:

-

Helveticoside: A known cardiac glycoside with available in vitro data.

-

Bioactive Compounds from Lactobacillus helveticus: This bacterium is a source of various compounds, including exopolysaccharides that have been studied for their in vitro antioxidant and antibacterial properties.

-

Novel Butyrophenone Derivatives: Butyrophenones are a well-established class of compounds, and new derivatives are actively being researched for various therapeutic applications, including as antipsychotics.

To proceed with creating a detailed technical guide that meets your specific needs, we require clarification on the intended subject. Please specify which of the following topics you would like the in-depth whitepaper to focus on:

-

Helveticoside: We can provide a summary of its known in vitro effects, experimental protocols from published studies, and relevant signaling pathways.

-

Bioactive Compounds from Lactobacillus helveticus: We can detail the in vitro studies on compounds isolated from this bacterium, focusing on their antioxidant and antimicrobial activities and the methodologies used.

-

A specific novel butyrophenone derivative: If you can provide the correct name of a specific butyrophenone compound, we can conduct a targeted search for its in vitro studies.

Once you have clarified the topic of interest, we will proceed with generating the comprehensive technical guide, including structured data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways as originally requested.

An In-depth Technical Guide to Butyrophenonhelveticosid and its Structural Analogs: A Focus on a Promising Class of Cardiac Glycosides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on "Butyrophenonhelveticosid" is exceptionally limited. This guide provides a comprehensive overview of its identified chemical structure and places it within the broader context of cardiac glycosides, focusing on structurally related analogs. The experimental protocols, quantitative data, and signaling pathways discussed are based on research conducted on analogous compounds and are intended to serve as a valuable resource for the research and development of this class of molecules.

Introduction to this compound

This compound is a unique cardiac glycoside identified by the Chemical Abstracts Service (CAS) Registry Number 35919-82-5. Its systematic chemical name is 5-beta-Card-20(22)-enolide, 3-beta-((2,6-dideoxy-3,4-O-(1-phenylbutylidene)-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-9-oxo-. This complex structure consists of a cardenolide steroid core, a distinguishing feature of many cardiac glycosides, attached to a highly modified 2,6-dideoxy sugar moiety. The "butyrophenone" part of its trivial name is likely derived from the 1-phenylbutylidene group attached to the sugar.

The core structure suggests that this compound shares a mode of action with other cardiac glycosides, which are known to be potent inhibitors of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium ions, which in turn enhances cardiac muscle contractility. However, the unique phenylbutylidene modification on the sugar moiety suggests the potential for altered pharmacokinetics, target selectivity, and biological activity compared to more common cardiac glycosides.

Structural Analogs and Derivatives

Due to the scarcity of data on this compound, this guide will focus on the synthesis and biological activities of its structural analogs. The key areas for modification and exploration in this chemical class include:

-

The Cardenolide Core: Modifications to the steroid nucleus can impact potency and selectivity.

-

The 2,6-Dideoxy Sugar: The nature of the sugar is crucial for the molecule's interaction with its biological target. Analogs with different deoxy sugars or stereochemistries are of significant interest.

-

The Phenylalkylidene Moiety: The butyrophenone-like side chain is a prime candidate for derivatization to modulate activity and physicochemical properties.

Quantitative Data on Structurally Related Cardiac Glycoside Analogs

The following table summarizes the biological activity of various cardiac glycoside analogs, highlighting the impact of structural modifications on their potency. It is important to note that these are not direct analogs of this compound but represent the broader class of cardiac glycosides with modified sugar moieties.

| Compound/Analog | Modification | Biological Activity (IC50/EC50) | Cell Line/Assay | Reference |

| Digitoxin | Standard cardiac glycoside | IC50: ~10-50 nM | Various cancer cell lines | General Literature |

| Digoxin | Additional hydroxyl group on steroid | IC50: ~20-100 nM | Various cancer cell lines | General Literature |

| Ouabain | Highly hydroxylated steroid core | IC50: ~5-30 nM | Various cancer cell lines | General Literature |

| Synthetic Analog 1 | Modified 2,6-dideoxy sugar | Varies with modification | Na+/K+-ATPase inhibition assay | Hypothetical |

| Synthetic Analog 2 | Phenylacetyl group on sugar | Varies with modification | Cytotoxicity assay | Hypothetical |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of cardiac glycoside analogs, based on established methodologies in the field.

General Synthesis of a Cardiac Glycoside Analog with a Modified Sugar

This protocol outlines a potential synthetic route for creating analogs of this compound by modifying the sugar moiety.

Workflow for Synthesis of Cardiac Glycoside Analogs

Spectroscopic and Structural Elucidation of Butyrophenonhelveticosid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical document outlines the available structural information and predicted spectroscopic data for the complex natural product, Butyrophenonhelveticosid. Due to the novelty of this compound, publicly accessible, experimentally-derived NMR and mass spectrometry data are not available at the time of this publication. This guide therefore presents predicted data based on the compound's chemical structure and provides a generalized framework for the experimental protocols that would be employed for its full spectroscopic characterization. This document aims to serve as a foundational resource for researchers interested in the analysis and potential development of this compound and related compounds.

Introduction

This compound is a complex molecule with the chemical formula C₃₉H₅₂O₉. Its structure, as indexed in public chemical databases, suggests a butyrophenone glycoside linked to a steroidal aglycone. The "-helveticosid" suffix in its name may indicate a potential origin from Lactiplantibacillus helveticus, a species of lactic acid bacteria known for producing a variety of secondary metabolites. The intricate structure of this compound, featuring multiple chiral centers and functional groups, necessitates a comprehensive analytical approach for its definitive characterization.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions provide valuable insights into the expected mass spectrometry and nuclear magnetic resonance data for this compound.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule. The predicted monoisotopic mass and various adducts for this compound are presented in Table 1. These values are essential for the initial identification of the compound in a complex mixture.

| Adduct | Predicted m/z |

| [M+H]⁺ | 665.36843 |

| [M+Na]⁺ | 687.35037 |

| [M+K]⁺ | 703.32431 |

| [M+NH₄]⁺ | 682.39497 |

| [M-H]⁻ | 663.35387 |

| [M+HCOO]⁻ | 709.35935 |

| [M+CH₃COO]⁻ | 723.37500 |

| Table 1: Predicted m/z values for various adducts of this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are indispensable for the complete structural elucidation of this compound. While specific chemical shifts and coupling constants can only be determined experimentally, general expectations can be inferred from its structure.

-

¹H NMR: The spectrum is expected to be complex, with signals corresponding to the aromatic protons of the butyrophenone moiety, multiple methine and methylene protons of the steroidal backbone and the glycosidic unit, and methyl group singlets or doublets.

-

¹³C NMR: The carbon spectrum would show a large number of signals, including those for carbonyl carbons, aromatic carbons, and a variety of sp³ hybridized carbons in the steroidal and sugar components.

Proposed Experimental Protocols for Spectroscopic Analysis

The following section details the standard methodologies that would be applied for the isolation and comprehensive spectroscopic analysis of this compound.

Isolation and Purification Workflow

A generalized workflow for the isolation of a natural product like this compound is depicted below. This typically involves extraction from the source material, followed by chromatographic separation.

Caption: Generalized workflow for the isolation of this compound.

Mass Spectrometry Protocol

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to observe different adducts.

-

Data Acquisition: Full scan MS to determine the molecular weight and MS/MS fragmentation to obtain structural information.

NMR Spectroscopy Protocol

-

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: 1-5 mg of the purified compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Experiments:

-

1D NMR: ¹H and ¹³C{¹H} spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

-

-

Structural Elucidation Logical Pathway

The definitive structural elucidation of this compound would follow a logical progression, integrating data from various spectroscopic techniques.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Butyrophenone Glycosides, Featuring Butyrophenonhelveticosid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butyrophenone glycosides are a class of naturally occurring phenolic compounds characterized by a butyrophenone aglycone linked to a sugar moiety. These compounds are of interest to researchers for their potential biological activities. This document provides a detailed, generalized protocol for the isolation and purification of butyrophenone glycosides from plant material, using the hypothetical compound Butyrophenonhelveticosid (Molecular Formula: C39H52O9) as a representative example. While specific protocols for this compound are not currently documented in scientific literature, the following methodologies are based on established principles for the extraction and purification of phenolic glycosides from plant sources.[1][2][3][4]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be expected during a typical isolation and purification process. These values are illustrative and would vary depending on the actual plant source and experimental conditions.

Table 1: Extraction Yield from Plant Material

| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |

| Dried and powdered leaves | 80% Methanol | Soxhlet Extraction | 65 | 12 | 15.2 |

| Dried and powdered leaves | 95% Ethanol | Maceration | 25 | 48 | 12.5 |

Table 2: Solvent Partitioning of Crude Extract

| Crude Extract (g) | Solvent System | Final Volume (mL) | Fraction | Yield (g) |

| 100 | n-Hexane/Water (1:1) | 500/500 | n-Hexane | 15.8 |

| 100 | n-Hexane/Water (1:1) | 500/500 | Aqueous | 82.1 |

| 82.1 (from Aqueous) | Ethyl Acetate/Water (1:1) | 500/500 | Ethyl Acetate | 35.4 |

| 82.1 (from Aqueous) | Ethyl Acetate/Water (1:1) | 500/500 | Aqueous | 45.9 |

Table 3: Column Chromatography Purification of Ethyl Acetate Fraction

| Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Fraction Collected | Purity (%) |

| Vacuum Liquid Chromatography | Silica Gel 60 | n-Hexane:Ethyl Acetate (9:1 to 0:10) | F1-F10 | 5-60 |

| Gravity Column Chromatography | Sephadex LH-20 | 100% Methanol | G1-G5 | 40-85 |

| Preparative HPLC | C18 Silica Gel | Acetonitrile:Water (gradient) | H1-H3 | >95 |

Experimental Protocols

The following are detailed experimental protocols for the isolation and purification of this compound.

1. Plant Material and Extraction

The general method for extracting glycosides involves using a polar solvent to extract the compounds from dried and powdered plant material.[3][4]

-

Materials:

-

Dried and powdered plant leaves

-

80% Methanol (Methanol:Water, 8:2 v/v)

-

Soxhlet apparatus

-

Rotary evaporator

-

-

Protocol:

-

Weigh 500 g of dried and powdered plant leaves.

-

Place the powdered material into a large cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 2 L of 80% methanol.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Allow the extraction to proceed for 12 hours.

-

After extraction, cool the solvent and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[3]

-

2. Solvent Partitioning

Solvent-solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents.[2] This step aims to remove highly non-polar compounds (like fats and waxes) and highly polar compounds (like sugars and salts).

-

Materials:

-

Crude extract

-

n-Hexane

-

Ethyl acetate

-

Distilled water

-

Separatory funnel (2 L)

-

-

Protocol:

-

Dissolve the crude extract (e.g., 100 g) in 500 mL of distilled water.

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Add 500 mL of n-hexane to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper layer is the n-hexane fraction, and the lower layer is the aqueous fraction.

-

Drain the lower aqueous layer into a clean flask. Repeat the extraction with n-hexane two more times.

-

Combine the n-hexane fractions. This fraction typically contains non-polar compounds.

-

Take the remaining aqueous fraction and add 500 mL of ethyl acetate.

-

Repeat the shaking and separation process as described in steps 4-6. The upper layer is the ethyl acetate fraction, which is expected to contain the butyrophenone glycosides.

-

Repeat the extraction with ethyl acetate two more times.

-

Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the semi-purified ethyl acetate fraction.

-

3. Chromatographic Purification

A multi-step chromatographic approach is used for the final purification of the target compound.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

This step provides a coarse separation of the compounds in the ethyl acetate fraction.

-

Materials:

-

Ethyl acetate fraction

-

Silica gel 60 (for column chromatography)

-

n-Hexane

-

Ethyl acetate

-

Glass column

-

-

Protocol:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

-

Load the sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, ..., 0:1 v/v n-hexane:ethyl acetate).

-

Collect fractions of 50 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile.

-

3.2. Sephadex LH-20 Column Chromatography (Fine Purification)

Sephadex LH-20 is used for size-exclusion and partition chromatography of small organic molecules. It is effective in separating phenolic compounds.[2]

-

Materials:

-

Combined fractions from silica gel chromatography

-

Sephadex LH-20

-

100% Methanol

-

Glass column

-

-

Protocol:

-

Swell the Sephadex LH-20 in methanol for at least 4 hours.

-

Pack the swollen gel into a glass column.

-

Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.

-

Elute the column with 100% methanol at a constant flow rate.

-

Collect fractions and monitor using TLC or HPLC.

-

Combine the fractions containing the compound of interest.

-

3.3. Preparative High-Performance Liquid Chromatography (Final Polishing)

Preparative HPLC is used for the final isolation of the pure compound.

-

Materials:

-

Partially purified fraction from Sephadex column

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with a C18 column

-

-

Protocol:

-

Dissolve the sample in the initial mobile phase composition.

-

Set up a gradient elution method. A typical gradient for phenolic glycosides might be from 20% acetonitrile in water to 80% acetonitrile in water over 40 minutes.

-

Inject the sample onto the preparative C18 column.

-

Monitor the elution profile using a UV detector (e.g., at 280 nm for phenolic compounds).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Confirm the purity using analytical HPLC and characterize the structure using spectroscopic methods (NMR, MS).

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Overall workflow from plant material to pure compound.

Logical Relationship of Purification Steps

Caption: Rationale behind the multi-step purification process.

References

Application Notes and Protocols for the Proposed Total Synthesis of a Butyrophenone Glycoside

Disclaimer: As of October 2025, a literature search for the total synthesis of a compound named "Butyrophenonhelveticosid" did not yield any specific publications. The following document presents a proposed, general methodology for the synthesis of a representative butyrophenone glycoside, based on established and well-documented chemical transformations. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Butyrophenones are a class of compounds that include several important pharmaceutical agents. Their functionalization, for instance, through glycosylation, can significantly alter their pharmacokinetic and pharmacodynamic properties. Glycosylation is known to increase the solubility and stability of hydrophobic compounds.[1][2] This proposed methodology outlines a four-step synthesis of a model butyrophenone glycoside, 4-(1-oxobutyl)phenyl β-D-glucopyranoside. The synthetic strategy involves the preparation of a hydroxybutyrophenone aglycone, its subsequent glycosylation with a protected glucose donor, and final deprotection to yield the target molecule.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for the target butyrophenone glycoside is outlined below. The primary disconnection is at the glycosidic linkage, yielding the butyrophenone aglycone and a suitable glucose donor. The aglycone can be synthesized via a Friedel-Crafts acylation of a protected phenol. The glucose donor, an acetylated glucosyl bromide, can be prepared from D-glucose.

Caption: Retrosynthetic analysis of a model butyrophenone glycoside.

Synthetic Workflow

The forward synthesis begins with the preparation of the 4'-hydroxybutyrophenone aglycone and the acetobromo-α-D-glucose donor. These two intermediates are then coupled in a Koenigs-Knorr glycosylation reaction. The final step is the deprotection of the acetyl groups from the glucose moiety to yield the target butyrophenone glycoside.

Caption: Proposed workflow for the total synthesis of a butyrophenone glycoside.

Quantitative Data Summary

The following table summarizes the proposed reaction steps with typical conditions and expected yields based on analogous transformations reported in the chemical literature.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Phenol, Butyryl Chloride, AlCl₃ | CS₂ | 0 to RT | 4-6 | 80-90 |

| 2 | Glycosyl Donor Preparation | D-Glucose, Ac₂O, Pyridine; HBr, AcOH | - | 0 to RT | 24 | 75-85 |

| 3 | Koenigs-Knorr Glycosylation | Aglycone, Glycosyl Donor, Ag₂CO₃ | Toluene | RT | 12-18 | 60-75 |

| 4 | Zemplén Deprotection | Protected Glycoside, NaOMe | Methanol | RT | 1-2 | >95 |

Experimental Protocols

Step 1: Synthesis of 4'-Hydroxybutyrophenone (Aglycone)

This protocol is based on the well-established Friedel-Crafts acylation of phenols.

Materials:

-

Phenol (1.0 eq)

-

Butyryl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), 5 M

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in CS₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in CS₂ dropwise.

-

After stirring for 15 minutes, add butyryl chloride dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 5 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4'-hydroxybutyrophenone.

Step 2: Preparation of Acetobromo-α-D-glucose (Glycosyl Donor)

This two-part protocol describes the peracetylation of D-glucose followed by bromination.

Part A: Synthesis of β-D-Glucose Pentaacetate

-

D-Glucose (1.0 eq)

-

Acetic anhydride (Ac₂O) (10 eq)

-

Anhydrous sodium acetate (NaOAc) (1.2 eq)

Procedure:

-

In a round-bottom flask, combine D-glucose and anhydrous NaOAc.

-

Add acetic anhydride and heat the mixture at 100 °C with stirring for 2 hours.

-

Pour the hot reaction mixture into ice-water with vigorous stirring.

-

The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry to yield β-D-glucose pentaacetate.

Part B: Synthesis of Acetobromo-α-D-glucose

-

β-D-Glucose pentaacetate (1.0 eq)

-

Hydrogen bromide (HBr) in glacial acetic acid (33% w/v) (5.0 eq)

Procedure:

-

Dissolve β-D-glucose pentaacetate in a minimal amount of DCM at 0 °C.

-

Slowly add the solution of HBr in acetic acid.

-

Stir the reaction mixture at room temperature for 2 hours, during which the product will precipitate.

-

Pour the mixture into ice-water, and extract with DCM.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain acetobromo-α-D-glucose.

Step 3: Koenigs-Knorr Glycosylation

This protocol describes the coupling of the aglycone with the glycosyl donor.

Materials:

-

4'-Hydroxybutyrophenone (1.0 eq)

-

Acetobromo-α-D-glucose (1.2 eq)

-

Silver carbonate (Ag₂CO₃) (1.5 eq)

-

Anhydrous toluene

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 4'-hydroxybutyrophenone, anhydrous toluene, and activated 4 Å molecular sieves.

-

Stir the mixture for 30 minutes at room temperature.

-

Add Ag₂CO₃, followed by a solution of acetobromo-α-D-glucose in anhydrous toluene dropwise.

-

Stir the reaction mixture in the dark at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the protected butyrophenone glycoside.

Step 4: Zemplén Deprotection

This protocol describes the final deprotection step to yield the target compound.[3]

Materials:

-

Protected butyrophenone glycoside (1.0 eq)

-

Sodium methoxide (NaOMe), 0.5 M solution in methanol (catalytic amount)

-

Anhydrous methanol

-

Amberlite® IR120 H⁺ resin

Procedure:

-

Dissolve the protected butyrophenone glycoside in anhydrous methanol at room temperature.

-

Add a catalytic amount of 0.5 M NaOMe solution in methanol. The pH should be basic (pH 8-9).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction mixture by adding Amberlite® IR120 H⁺ resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product, if necessary, by recrystallization or column chromatography to obtain the final butyrophenone glycoside.

References

Application Notes and Protocols for the Quantification of Butyrophenone Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrophenones are a class of compounds known for their diverse pharmacological activities, including antipsychotic effects. Their metabolism in biological systems can lead to the formation of various derivatives, including glycosides. The addition of a sugar moiety dramatically increases the polarity of the parent molecule, necessitating specialized analytical methods for accurate quantification. Due to the apparent novelty of "Butyrophenonhelveticosid," this document provides a generalized framework for the quantification of butyrophenone glycosides, based on established methods for butyrophenone analysis, with specific considerations for the unique chemical properties of glycosylated compounds.

The protocols outlined below describe the use of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a screening method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification in biological matrices.

Principles of Analytical Methodologies

The quantification of a butyrophenone glycoside, a polar metabolite, requires a robust analytical workflow. The increased polarity compared to the aglycone (the non-sugar part) influences every step of the analysis, from extraction to detection.

Sample Preparation: The primary challenge is to efficiently extract the polar glycoside from a complex biological matrix like plasma or urine while removing interfering substances such as proteins and salts. Traditional liquid-liquid extraction (LLE) protocols for non-polar drugs may be inefficient. Solid-phase extraction (SPE) is often preferred, utilizing a sorbent that can retain and elute the polar analyte. A "dilute-and-shoot" approach, where the sample is simply diluted before injection, may be feasible with the high selectivity of LC-MS/MS, but it can lead to matrix effects and contamination of the instrument.

Chromatographic Separation: Reversed-phase HPLC is a common technique, but for highly polar compounds like glycosides, modifications are necessary. This can include the use of a polar-embedded or polar-endcapped C18 column, or alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar molecules. A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium formate) and an organic solvent (typically acetonitrile or methanol) is generally employed to achieve good separation.

Detection and Quantification: HPLC-UV can be used for initial method development and for the analysis of samples with higher concentrations. The butyrophenone chromophore typically allows for detection in the UV range. However, for high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol describes a solid-phase extraction (SPE) method suitable for the extraction of polar metabolites.

Materials:

-

Human plasma

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange cartridge, depending on the analyte's properties)

-

Centrifuge

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex mix for 10 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Spiking: In a clean microcentrifuge tube, add 500 µL of the plasma supernatant. Add a known amount of the Internal Standard solution.

-

Protein Precipitation (Optional, but recommended): Add 1 mL of ice-cold acetonitrile or methanol to the plasma sample. Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

-

Sample Loading: Load the pre-treated sample (or the supernatant from protein precipitation) onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for analysis.

HPLC-UV Method (for initial method development and higher concentration samples)

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 column with polar endcapping (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV spectrum of the butyrophenone glycoside (typically in the range of 240-280 nm).

LC-MS/MS Method (for sensitive and selective quantification)

Instrumentation:

-

LC-MS/MS system (a triple quadrupole mass spectrometer is recommended) with an ESI source.

Chromatographic Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a polar-embedded C18 column.

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient (Example for HILIC):

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

-

MRM Transitions: To be determined by infusing a standard solution of the analyte and the internal standard. The precursor ion will be the [M+H]+ adduct, and the product ions will be characteristic fragments.

Data Presentation

The following tables present example quantitative data for the analysis of butyrophenone derivatives. It is crucial to note that these values are illustrative and must be experimentally determined for the specific butyrophenone glycoside of interest as part of a formal method validation.

Table 1: Example Linearity and Sensitivity Data for Butyrophenone Analysis

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Butyrophenone X | 0.1 - 100 | > 0.995 | 0.03 | 0.1 |

| Butyrophenone Y | 0.5 - 250 | > 0.998 | 0.15 | 0.5 |

Table 2: Example Accuracy and Precision Data for Butyrophenone Analysis

| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Butyrophenone X | 1 | 0.98 | 98.0 | 4.5 | 6.2 |

| 10 | 10.2 | 102.0 | 3.1 | 4.5 | |

| 50 | 49.5 | 99.0 | 2.5 | 3.8 | |

| Butyrophenone Y | 2 | 2.04 | 102.0 | 5.1 | 7.0 |

| 20 | 19.7 | 98.5 | 3.8 | 5.1 | |

| 100 | 101.2 | 101.2 | 2.9 | 4.2 |

Visualizations

Application Note: Quantitative Analysis of Butyrophenonhelveticosid in Research Samples using HPLC-MS/MS

Introduction

Butyrophenones are a class of compounds with significant interest in pharmaceutical and neuroscience research. Glycosidic derivatives of butyrophenones, such as the putative Butyrophenonhelveticosid, represent a novel area of investigation. The addition of a glycosidic moiety can significantly alter the pharmacological and pharmacokinetic properties of the parent compound. Therefore, a sensitive and specific analytical method is crucial for the accurate quantification of this compound in various matrices to support drug discovery and development efforts.

This application note details a robust and highly sensitive HPLC-MS/MS method for the quantitative analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this analyte. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers excellent selectivity and sensitivity for complex sample analysis.[1][2]

Experimental Protocols

1. Sample Preparation

A generic sample preparation protocol for a research sample (e.g., plasma, tissue homogenate, or in vitro reaction mixture) is provided below. This protocol should be optimized based on the specific sample matrix.

-

Protein Precipitation (for biological samples):

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar butyrophenone).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

-

Solid Phase Extraction (SPE) (for cleaner samples): For cleaner samples with lower analyte concentrations, SPE can be employed to concentrate the analyte and remove interfering matrix components.[3] A reversed-phase SPE cartridge would be suitable for a compound of this nature.

2. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Collision Gas | Argon |

3. MRM Transitions and Data Analysis